molecular formula C21H23NO6S B6429073 methyl 2-[4-(4-methoxybenzenesulfonyl)piperidine-1-carbonyl]benzoate CAS No. 1706335-53-6

methyl 2-[4-(4-methoxybenzenesulfonyl)piperidine-1-carbonyl]benzoate

Cat. No. B6429073
CAS RN: 1706335-53-6
M. Wt: 417.5 g/mol
InChI Key: IWPGKZBSQHVZLJ-UHFFFAOYSA-N
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Description

Methyl 2-[4-(4-methoxybenzenesulfonyl)piperidine-1-carbonyl]benzoate is a chemical compound with the following structural formula: C16H17NO5S. It is a white to off-white crystalline powder. The compound contains a benzoate moiety, a piperidine ring, and a methoxybenzenesulfonyl group. Its molecular weight is approximately 331.37 g/mol .


Synthesis Analysis

The synthesis of this compound involves several steps. One common approach is the reaction of 4-(4-methoxybenzenesulfonyl)piperidine-1-carbonyl chloride with methyl benzoate . The carbonyl chloride reacts with the methyl benzoate to form the desired product. Detailed synthetic pathways and optimization strategies are documented in the literature .


Physical And Chemical Properties Analysis

  • Solubility : The compound is poorly soluble in water but miscible with organic solvents .

Future Directions

: Molport: Methyl 4-{[4-(4-methoxybenzenesulfonyl)piperazine-1-carbonyl]amino}benzoate : Benchchem: CAS No. 1706335-53-6 : Sigma-Aldrich: METHYL 2-((4-METHOXYBENZOYL)AMINO)BENZOATE

properties

IUPAC Name

methyl 2-[4-(4-methoxyphenyl)sulfonylpiperidine-1-carbonyl]benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23NO6S/c1-27-15-7-9-16(10-8-15)29(25,26)17-11-13-22(14-12-17)20(23)18-5-3-4-6-19(18)21(24)28-2/h3-10,17H,11-14H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWPGKZBSQHVZLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)C2CCN(CC2)C(=O)C3=CC=CC=C3C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23NO6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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